[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is an organic compound with a complex structure that includes a sulfonyl group, a cyclohexylmethylamine moiety, and a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine typically involves multiple steps, starting with the preparation of the substituted phenyl ring. One common method involves the chlorination of 2-methoxy-4-methylphenol, followed by sulfonylation to introduce the sulfonyl group. The final step involves the reaction of the sulfonylated intermediate with cyclohexylmethylamine under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The cyclohexylmethylamine moiety may also contribute to the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares a similar phenyl ring structure but differs in the substituents and overall molecular architecture.
2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)sulfonyl]ethyl}amino)ethanol: Another compound with a similar sulfonyl group but different functional groups attached to the phenyl ring.
Uniqueness
[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethylamine moiety, in particular, distinguishes it from other similar compounds and may contribute to its unique applications and effects.
Properties
CAS No. |
1206124-59-5 |
---|---|
Molecular Formula |
C15H22ClNO3S |
Molecular Weight |
331.9g/mol |
IUPAC Name |
5-chloro-N-cyclohexyl-2-methoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H22ClNO3S/c1-11-9-14(20-3)15(10-13(11)16)21(18,19)17(2)12-7-5-4-6-8-12/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
BERCRNNATRIEJR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)N(C)C2CCCCC2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.